molecular formula C23H23NO B4989804 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide

2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide

Cat. No. B4989804
M. Wt: 329.4 g/mol
InChI Key: SROTWNSQRGPEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide, also known as BIIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIIPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is being researched for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide selectively inhibits COX-2, which is the isoform of the enzyme that is upregulated in response to inflammation. By inhibiting COX-2, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide reduces the production of prostaglandins and subsequently reduces inflammation and pain.
Biochemical and Physiological Effects
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, colitis, and other inflammatory conditions. It has also been found to reduce fever and edema. 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in animal models, and its mechanism of action is well-understood. However, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or use in cell culture experiments. Additionally, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide. One area of interest is the development of novel formulations of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide that improve its solubility and bioavailability. Another area of interest is the study of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide in human clinical trials, to determine its safety and efficacy in humans. Additionally, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide could be studied in combination with other anti-inflammatory drugs, to determine if it has synergistic effects. Finally, the potential for 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide to have neuroprotective effects could be investigated, as there is some evidence to suggest that COX-2 inhibitors may have neuroprotective properties.

Synthesis Methods

The synthesis of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide involves the reaction of 4-biphenylamine and 4-isopropylbenzoyl chloride in the presence of a base catalyst. The reaction yields 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide as a white crystalline powder with a melting point of 135-137°C. The purity of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide is determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has been studied extensively for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are inflammatory mediators. 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has also been found to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.

properties

IUPAC Name

2-(4-phenylphenyl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-17(2)19-12-14-22(15-13-19)24-23(25)16-18-8-10-21(11-9-18)20-6-4-3-5-7-20/h3-15,17H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROTWNSQRGPEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(biphenyl-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide

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